molecular formula C11H14N2O3S B7480851 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide

5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide

Cat. No. B7480851
M. Wt: 254.31 g/mol
InChI Key: LILVLFJIEQFURS-UHFFFAOYSA-N
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Description

5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide, also known as Methyl 2-(5-methylsulfanyl-2-nitrophenyl)propanoate, is a chemical compound that has gained significant attention in scientific research. This compound is of interest due to its potential use in the development of new drugs and its ability to modulate biological processes.

Mechanism of Action

The mechanism of action of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may help prevent tumor growth. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in lab experiments is its ability to modulate biological processes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, which may make it a useful tool for studying these diseases. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain for research purposes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide. One area of interest is the development of new drugs based on this compound. Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has potential as an anti-inflammatory, anti-cancer, and anti-tumor agent, which may make it a useful tool for drug development. Additionally, future research may focus on understanding the mechanism of action of this compound and identifying its molecular targets. Finally, future studies may investigate the potential use of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide involves the reaction of 5-methylsulfanyl-2-nitrobenzoic acid with 2-bromo-1-phenylpropan-1-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable and efficient method.

Scientific Research Applications

5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.

properties

IUPAC Name

5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)9-6-8(17-3)4-5-10(9)13(15)16/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILVLFJIEQFURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide

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